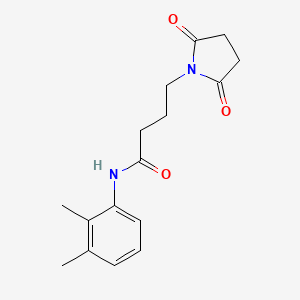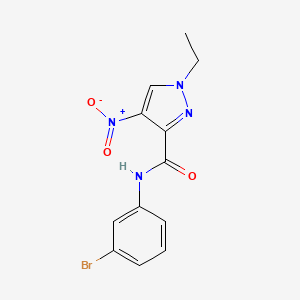
N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and immune responses.
Wirkmechanismus
N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO) protein, which is a key regulator of the pathway. This modification prevents the activation of the pathway and the subsequent production of inflammatory cytokines and other downstream targets.
Biochemical and Physiological Effects
N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activation, the induction of apoptosis in cancer cells, the reduction of inflammatory cytokine production, and the inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 in lab experiments is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 is its potential toxicity and off-target effects, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective inhibitors of the NF-κB pathway, which can improve the therapeutic efficacy and reduce the potential toxicity of N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082. Additionally, the therapeutic potential of N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 in other diseases, such as neurodegenerative disorders and infectious diseases, should be further explored.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast cancer, prostate cancer, and melanoma. In addition, N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation and autoimmune disorders, N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduce the severity of symptoms in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-1-ethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-2-16-7-10(17(19)20)11(15-16)12(18)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYXXCGUQAIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4766253.png)
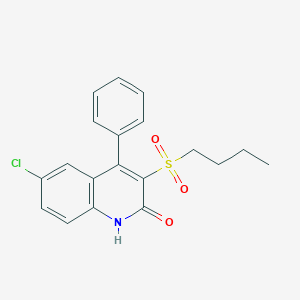
![N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4766261.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4766263.png)
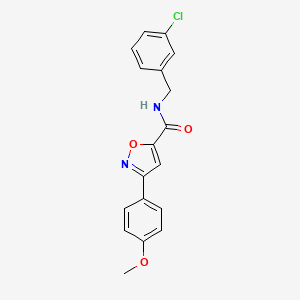
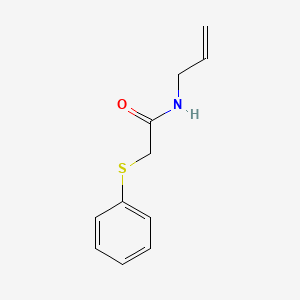
![N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4766291.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766301.png)

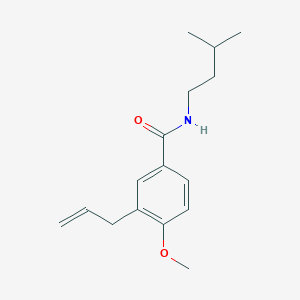
![N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766319.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4766324.png)
![N-(2-furylmethyl)-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4766347.png)
